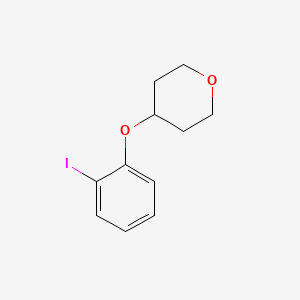
4-(2-碘苯氧基)四氢吡喃
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Iodophenoxy)tetrahydropyran is a chemical compound that is part of the tetrahydropyran family, which are heterocyclic compounds containing a six-membered ring with five carbon atoms and one oxygen atom. The specific structure of 4-(2-Iodophenoxy)tetrahydropyran includes an iodine-substituted phenyl group attached to the tetrahydropyran ring via an ether linkage.
Synthesis Analysis
The synthesis of tetrahydropyran derivatives, including those with iodophenoxy substituents, can be achieved through various methods. One such method involves the Prins cyclization reaction, where aldehydes react with homoallyl alcohols in the presence of TMSI to produce 4-iodo-tetrahydropyrans as a mixture of diastereoisomers . Another approach for synthesizing tetrahydropyran derivatives is through a base-catalyzed rearrangement of 1,2-dioxines containing a tethered hydroxyl moiety, followed by intramolecular oxa-Michael addition .
Molecular Structure Analysis
The molecular structure of 4-(2-Iodophenoxy)tetrahydropyran is characterized by the presence of a tetrahydropyran ring, which is a common structural motif in many natural products and synthetic compounds. The iodine atom on the phenoxy substituent can significantly influence the electronic properties of the molecule due to its high atomic number and ability to participate in various chemical interactions.
Chemical Reactions Analysis
Tetrahydropyran derivatives, including those with phenoxy substituents, can undergo various chemical reactions. For instance, the gas-phase pyrolysis kinetics of tetrahydropyranyl phenoxy ethers have been studied, revealing that these compounds can undergo homogeneous, unimolecular elimination to yield dihydropyran and the corresponding substituted phenol . The reaction kinetics are influenced by the nature of the substituents on the phenoxy ring, with electron-donating groups slightly increasing the rate constants and electron-withdrawing groups having a slight decreasing effect .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(2-Iodophenoxy)tetrahydropyran are not explicitly detailed in the provided papers. However, the presence of the iodine atom is likely to increase the molecular weight and influence the compound's polarity, boiling point, and reactivity. The tetrahydropyran ring itself is known to be a versatile moiety in organic synthesis, often imparting stability and reactivity to the compounds it is part of .
科学研究应用
合成和化学性质
- 4-(2-碘苯氧基)四氢吡喃及类似化合物在各种合成化学应用中被使用。例如,m-碘酚与某些化合物在PdCl2–CuI–Ph3P–三乙胺存在下偶联,生成可进一步转化为m-乙炔基酚的产物。类似地,对碘-1-[(四氢-2H-吡喃-2-基)氧基]苯,一种与4-(2-碘苯氧基)四氢吡喃在结构上相关的化合物,在特定条件下反应形成其他有价值的化学中间体(Lai, Liu, Xu, & Shen, 2006)。
有机合成中的应用
- 四氢吡喃在有机合成中的实用性显著。四氢吡喃用于合成各种有机化合物,包括4-酰氨基-2,6-取代四氢吡喃,这些化合物从易得前体中高产率、优异对映选择性地合成。这展示了四氢吡喃基中间体在复杂有机合成中的多功能性(Epstein & Rovis, 2006)。
化妆品应用
- 4-[(四氢-2U-吡喃-2-基)氧基]酚,一种类似于4-(2-碘苯氧基)四氢吡喃的化合物,已被确认为有效的酪氨酸酶抑制剂。这种性质表明其潜在用途作为皮肤美白的化妆品添加剂。这类化合物的合成涉及多个步骤,包括对氢醌单苄醚化和四氢吡喃醚化(Ying-qi, 2010)。
动力学和机理研究
- 对四氢吡喃基苯氧基醚的热解动力学和机理研究提供了有关这些化合物反应途径和热力学参数的见解。这类研究对于理解这些分子在各种条件下的行为及其潜在应用至关重要(Álvarez-Aular等,2018)。
构象分析
- 对2-芳氧基四氢吡喃的构象行为进行研究,包括类似于4-(2-碘苯氧基)四氢吡喃的化合物,提供了有关它们结构性质的宝贵信息。了解这些性质对于设计具有特定功能的分子至关重要(Ouedraogo & Lessard, 1991)。
安全和危害
属性
IUPAC Name |
4-(2-iodophenoxy)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTBIBCNKWWYRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC=C2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621116 |
Source


|
| Record name | 4-(2-Iodophenoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Iodophenoxy)tetrahydropyran | |
CAS RN |
906352-70-3 |
Source


|
| Record name | Tetrahydro-4-(2-iodophenoxy)-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906352-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Iodophenoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

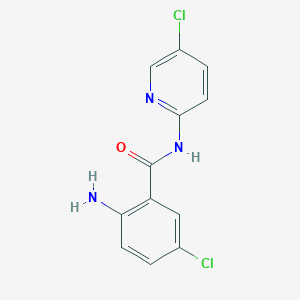
![Benzo[d]oxazol-2-ylmethanol](/img/structure/B1288940.png)
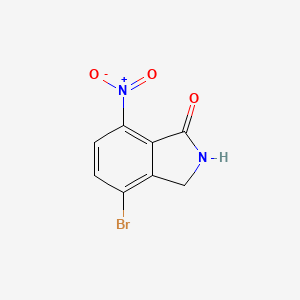
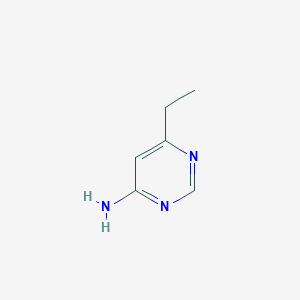

![[4,4'-Bipyridin]-2-amine](/img/structure/B1288951.png)

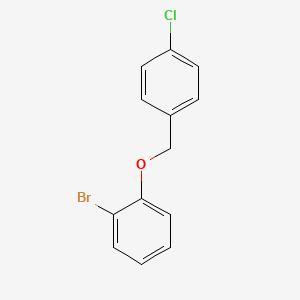
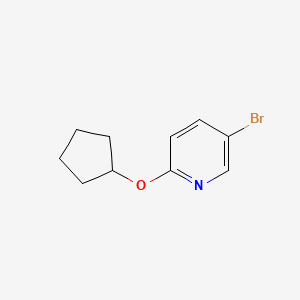
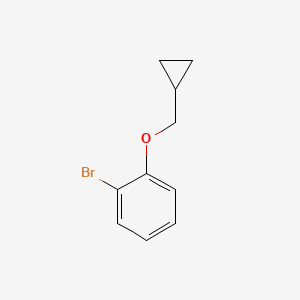

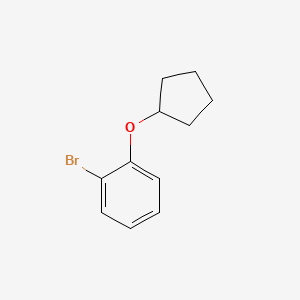

![2-Oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine](/img/structure/B1288967.png)